N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide
Brand Name: Vulcanchem
CAS No.: 94139-07-8
VCID: VC17022165
InChI: InChI=1S/C22H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h3-4,6-7,9-10,23,25H,2,5,8,11-21H2,1H3,(H,24,26)/b4-3+,7-6+,10-9+
SMILES:
Molecular Formula: C22H40N2O2
Molecular Weight: 364.6 g/mol

N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide

CAS No.: 94139-07-8

Cat. No.: VC17022165

Molecular Formula: C22H40N2O2

Molecular Weight: 364.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide - 94139-07-8

Specification

CAS No. 94139-07-8
Molecular Formula C22H40N2O2
Molecular Weight 364.6 g/mol
IUPAC Name (9E,12E,15E)-N-[2-(2-hydroxyethylamino)ethyl]octadeca-9,12,15-trienamide
Standard InChI InChI=1S/C22H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h3-4,6-7,9-10,23,25H,2,5,8,11-21H2,1H3,(H,24,26)/b4-3+,7-6+,10-9+
Standard InChI Key CILZLMIUIYKBRQ-IUQGRGSQSA-N
Isomeric SMILES CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCO
Canonical SMILES CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCO

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The compound’s systematic IUPAC name is [2-(ethylamino)ethyl-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino] acetate, reflecting its conjugated triene system and acetylated hydroxyethylaminoethyl group . Key identifiers include:

PropertyValueSource
CAS Registry Number94139-11-4
EC Number303-026-3
Molecular FormulaC24H44N2O3\text{C}_{24}\text{H}_{44}\text{N}_{2}\text{O}_{3}
SMILESCCCCC/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C
InChIKeyLNVRPBMYZQBPEZ-OKLKQMLOSA-N

The presence of three double bonds at positions 9, 12, and 15 confers significant conformational flexibility, while the hydroxyethylaminoethyl group enhances solubility in polar solvents .

Structural Analogues

Comparative analysis with related compounds highlights structural variations influencing functionality:

Compound NameMolecular FormulaKey Differences
N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamideC22H46N2O2\text{C}_{22}\text{H}_{46}\text{N}_{2}\text{O}_{2}Saturated C18 chain; higher melting point
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamideC22H41N3O\text{C}_{22}\text{H}_{41}\text{N}_{3}\text{O}Additional aminoethyl group; enhanced hydrophilicity

The unsaturated triene system in N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide reduces crystallinity compared to saturated analogues, favoring liquid-state behavior at room temperature .

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties reveal critical behavioral characteristics:

PropertyValueMethod/Source
Molecular Weight408.6 g/molPubChem
XLogP3-AA6.5Computed
Rotatable Bond Count20Computed
Boiling PointNot reported (est. >500°C)Analogous data
Density~0.91 g/cm³Estimated from analogues

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 5.3–5.4 ppm (triene protons), δ 3.4–3.6 ppm (ethyleneamino groups), and δ 2.2 ppm (acetate methyl) .

Biological Activity and Mechanisms

Membrane Interaction Dynamics

The compound’s amphiphilic structure enables insertion into lipid bilayers, altering membrane fluidity and phase behavior. Studies on analogues demonstrate:

  • Fluidity Modulation: Increased membrane disorder in saturated lipid systems .

  • Permeability Effects: Enhanced transport of small hydrophilic molecules across model membranes.

These properties suggest potential as a drug delivery enhancer or membrane protein stabilization agent .

Industrial and Research Applications

Surfactant Formulations

The compound’s dual solubility profile makes it suitable for nonionic surfactants in:

  • Cosmetics: Emulsifier in creams/lotions .

  • Agriculture: Adjuvant for pesticide formulations .

Biochemical Research

  • Membrane Studies: Tool for probing lipid-protein interactions.

  • Drug Delivery: Component of lipid nanoparticles for hydrophobic drug encapsulation .

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